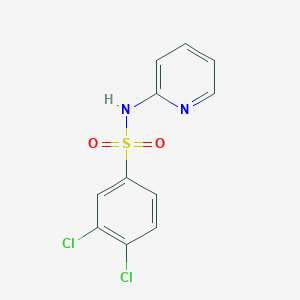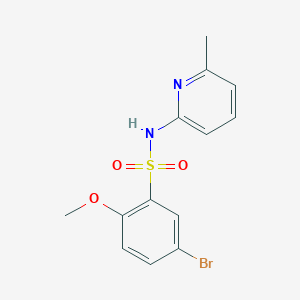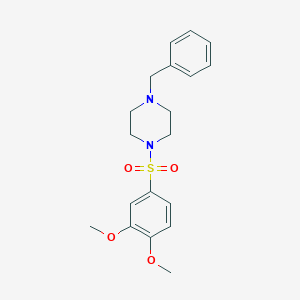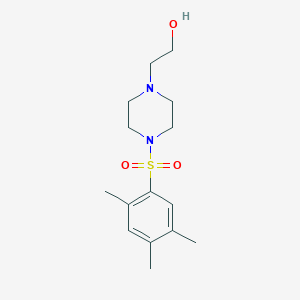
2-(4-((2,4,5-Trimethylphenyl)sulfonyl)piperazin-1-yl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-((2,4,5-Trimethylphenyl)sulfonyl)piperazin-1-yl)ethanol , also known by its chemical structure, is a compound with the following IUPAC name: 2-{4-[(2-aminophenyl)sulfonyl]-1-piperazinyl}ethanol . Its molecular formula is C₁₂H₁₉N₃O₃S . The compound has a molecular weight of approximately 285.37 g/mol .
Molecular Structure Analysis
H | N / \ H-N-C-C-OH \ / S / \ H-N-C-C-H \ / H Physical And Chemical Properties Analysis
Mechanism of Action
2-(4-((2,4,5-Trimethylphenyl)sulfonyl)piperazin-1-yl)ethanol modulates the activity of GABA-A receptors by binding to a specific site on the receptor. This binding enhances the activity of the receptor, leading to an increase in the inhibitory effects of GABA on neuronal activity. This mechanism of action is similar to that of benzodiazepines, a class of drugs commonly used to treat anxiety disorders.
Biochemical and Physiological Effects:
This compound has been shown to have anxiolytic and sedative effects in animal models. These effects are likely due to the compound's ability to enhance the activity of GABA-A receptors, leading to an increase in the inhibitory effects of GABA on neuronal activity. In addition, this compound has been shown to have anticonvulsant effects, making it a potential candidate for the treatment of epilepsy.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(4-((2,4,5-Trimethylphenyl)sulfonyl)piperazin-1-yl)ethanol in lab experiments is its ability to modulate the activity of GABA-A receptors, which are important in the regulation of neuronal excitability. Furthermore, this compound has been shown to have anxiolytic and sedative effects, making it a potential candidate for the treatment of anxiety disorders. However, one limitation of using this compound in lab experiments is its potential for off-target effects, as it may interact with other receptors or proteins in addition to GABA-A receptors.
Future Directions
There are several potential future directions for research on 2-(4-((2,4,5-Trimethylphenyl)sulfonyl)piperazin-1-yl)ethanol. One direction is to further explore the compound's mechanism of action and its interactions with other receptors or proteins. Another direction is to investigate the compound's potential for the treatment of anxiety disorders and epilepsy in animal models. Additionally, researchers could explore the use of this compound as a tool for studying the role of GABA-A receptors in neuronal excitability and behavior.
Synthesis Methods
2-(4-((2,4,5-Trimethylphenyl)sulfonyl)piperazin-1-yl)ethanol can be synthesized using various methods, including the reaction of 2,4,5-trimethylphenylsulfonyl chloride with piperazine followed by the addition of ethylene oxide. Another method involves the reaction of 2,4,5-trimethylphenylsulfonyl chloride with piperazine followed by the addition of ethylene glycol.
Scientific Research Applications
2-(4-((2,4,5-Trimethylphenyl)sulfonyl)piperazin-1-yl)ethanol has potential applications in scientific research, particularly in the field of neuroscience. This compound has been shown to modulate the activity of GABA-A receptors, which are important in the regulation of neuronal excitability. Furthermore, this compound has been shown to have anxiolytic and sedative effects, making it a potential candidate for the treatment of anxiety disorders.
properties
IUPAC Name |
2-[4-(2,4,5-trimethylphenyl)sulfonylpiperazin-1-yl]ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O3S/c1-12-10-14(3)15(11-13(12)2)21(19,20)17-6-4-16(5-7-17)8-9-18/h10-11,18H,4-9H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQSGPIMMKBVIHA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)N2CCN(CC2)CCO)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

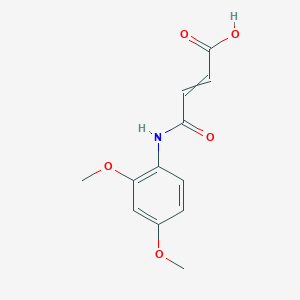
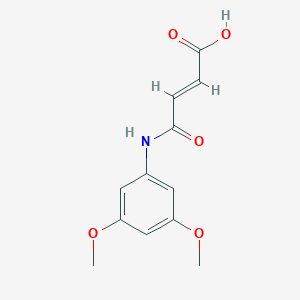
![2-[(4-Chlorophenyl)(4,4-dimethyl-2,6-dioxocyclohexyl)methyl]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B512784.png)
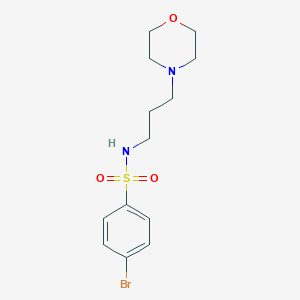
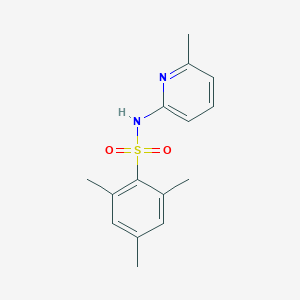
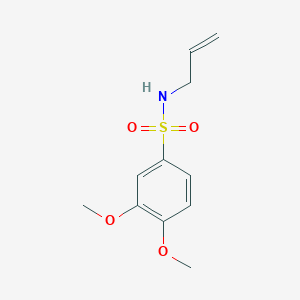
![N-{4-[(isobutylamino)sulfonyl]phenyl}acetamide](/img/structure/B512792.png)
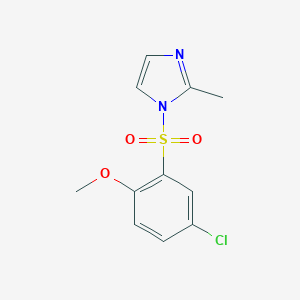
![1-Benzyl-4-[(2,4-dichloro-5-methylphenyl)sulfonyl]piperazine](/img/structure/B512808.png)
![1-Benzyl-4-[(5-iodo-2-methoxyphenyl)sulfonyl]piperazine](/img/structure/B512809.png)
![1-[(2,4-dichloro-3-methylphenyl)sulfonyl]-2-methyl-1H-imidazole](/img/structure/B512813.png)
